molecular formula C11H19BrO2 B8698075 8-Bromooctyl prop-2-enoate CAS No. 123563-83-7

8-Bromooctyl prop-2-enoate

Cat. No. B8698075
M. Wt: 263.17 g/mol
InChI Key: DTFCWOHTJUOGQI-UHFFFAOYSA-N
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Patent
US05645760

Procedure details

The same procedure as in the synthesis (a) of Example 2 was repeated except that 34.7 g of 8-bromo-1-octanol were used instead of 30 g of 6-bromo-1-hexanol to give 34.1 g (Y., 78%) of 8-acryloyloxy-1-bromooctane. GC; 97%
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C(F)=CC=CC=1C1C=C[C:12]([O:15]CCCCCCOC(=O)C=C)=[CH:11][CH:10]=1.[Br:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][OH:36].BrCCCCCCO>>[C:12]([O:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][Br:27])(=[O:15])[CH:11]=[CH2:10]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1F)C1=CC=C(C=C1)OCCCCCCOC(C=C)=O
Step Two
Name
Quantity
34.7 g
Type
reactant
Smiles
BrCCCCCCCCO
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
BrCCCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 34.1 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.